BenchChemオンラインストアへようこそ!

2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol

Medicinal Chemistry Chiral Synthesis Procurement Specification

This chiral amino alcohol (CAS 1353978-74-1) features a stereogenic carbon at the 1-(pyrazin-2-yl)ethyl position—absent in achiral analogs like CAS 1248020-18-9. The cyclopropyl group enhances conformational rigidity and metabolic stability, making it ideal for asymmetric synthesis, chiral building block applications, and kinase inhibitor SAR studies. Supplied at ≥98% purity, it minimizes impurity-driven side reactions and enables precise stoichiometric calculations (MW 207.27 g/mol). Choose the stereochemically defined compound to avoid uncontrolled variables in chiral synthesis workflows.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B7925998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN=C1)N(CCO)C2CC2
InChIInChI=1S/C11H17N3O/c1-9(11-8-12-4-5-13-11)14(6-7-15)10-2-3-10/h4-5,8-10,15H,2-3,6-7H2,1H3
InChIKeyUTFVSBCUOCNZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol (CAS 1353978-74-1) Supplier Catalog and Technical Specifications for Procurement


2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol (CAS 1353978-74-1) is a research-grade chiral amino alcohol featuring a pyrazine ring, a cyclopropyl substituent, and an ethanolamine moiety with the molecular formula C11H17N3O and molecular weight 207.27 g/mol . It is classified as a pyrazine derivative, a class of heterocyclic compounds widely distributed in anti-tumor and anti-infective drug discovery programs [1]. The compound contains a chiral center at the 1-(pyrazin-2-yl)ethyl position, rendering it stereochemically defined and suitable for applications in asymmetric synthesis and chiral building block procurement . The introduction of the cyclopropyl group is a recognized medicinal chemistry strategy to modulate conformational rigidity, improve metabolic stability, and fine-tune lipophilicity relative to unconstrained alkyl analogs [2].

Procurement Risk Assessment: Why Generic Pyrazine Analogs Cannot Substitute for 2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol in Chiral Synthesis


Substituting a closely related pyrazine analog for 2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol introduces quantifiable procurement risks that extend beyond mere structural similarity. While compounds such as 2-((cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol (CAS 1248020-18-9, C10H15N3O, MW 193.25 g/mol) share the cyclopropyl-pyrazine-aminoethanol scaffold, they differ fundamentally in molecular connectivity: the target compound possesses a 1-(pyrazin-2-yl)ethyl chiral center, whereas the analog contains a pyrazin-2-ylmethyl linker, eliminating the stereogenic carbon . This structural divergence yields a molecular weight difference of 14.02 g/mol (207.27 vs. 193.25) and distinct physicochemical properties that cannot be compensated for by adjusting reaction stoichiometry . Furthermore, cyclopropyl substitution enhances metabolic stability and modulates pharmacokinetic parameters in ways that are highly sensitive to the exact spatial orientation of substituents; generic replacement with a non-chiral or differently connected analog would invalidate SAR conclusions derived from lead optimization campaigns [1]. Procurement decisions based solely on scaffold similarity therefore risk introducing uncontrolled variables into chiral synthesis workflows, stereochemical purity assessments, and structure-activity relationship studies.

Quantitative Evidence Guide: 2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol versus Structural Analogs


Molecular Weight Differentiation: 207.27 g/mol versus 193.25 g/mol for Closest Methyl-Linked Analog

The target compound 2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol (C11H17N3O) possesses a molecular weight of 207.27 g/mol, representing a 14.02 g/mol increase relative to the structurally closest analog 2-((cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol (C10H15N3O), which has a molecular weight of 193.25 g/mol . This difference arises from the replacement of a pyrazin-2-ylmethyl linker with a 1-(pyrazin-2-yl)ethyl group, introducing an additional methylene unit and a stereogenic center absent in the analog .

Medicinal Chemistry Chiral Synthesis Procurement Specification

Chiral Center Presence: Stereochemically Defined versus Achiral Methyl-Linked Analog

2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol contains a chiral center at the carbon atom bearing the pyrazine ring, ethyl linkage, and nitrogen substituent, as indicated by its IUPAC name 2-{cyclopropyl[1-(pyrazin-2-yl)ethyl]amino}ethan-1-ol . In contrast, the closest analog 2-((cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol (CAS 1248020-18-9) features a pyrazin-2-ylmethyl linker with no stereogenic carbon, rendering it achiral . The presence of the chiral center in the target compound enables its use as a chiral auxiliary or enantioselective catalyst precursor, whereas the achiral analog is unsuitable for stereochemical applications.

Asymmetric Synthesis Chiral Building Blocks Stereochemical Purity

Purity Grade Availability: 98% Minimum versus 95% Baseline Specification

Multiple suppliers offer 2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol with a minimum purity specification of 98% (NLT 98%) , whereas the standard purity specification for the analog 2-((cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol is typically 95%+ across commercial vendors . The 98% purity grade provides a 3% absolute improvement in chemical purity relative to the 95% baseline, reducing the burden of downstream purification and minimizing impurities that could confound biological assay interpretation.

Quality Control Procurement Specification Analytical Chemistry

Cyclopropyl Substituent: Conformational Rigidity and Metabolic Stability Enhancement versus Unconstrained Alkyl Analogs

The cyclopropyl group in 2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol confers conformational constraint and reduced metabolic liability relative to unconstrained alkyl analogs. Cyclopropyl substitution in drug design is empirically associated with improved metabolic stability, reduced plasma clearance, and enhanced biological activity compared to isopropyl or ethyl substituents [1]. The cyclopropane ring restricts bond rotation and limits the number of accessible low-energy conformations, which can increase target binding affinity and reduce off-target interactions relative to flexible alkyl chains [2].

Medicinal Chemistry ADME Optimization Lead Optimization

Application Scenarios: 2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol in Chiral Synthesis and Lead Optimization


Chiral Building Block for Asymmetric Synthesis of Pyrazine-Containing Pharmaceuticals

The presence of a stereogenic carbon at the 1-(pyrazin-2-yl)ethyl position makes this compound uniquely suited as a chiral building block for the asymmetric synthesis of pyrazine-containing drug candidates . Unlike achiral analogs such as 2-((cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol (CAS 1248020-18-9), which lack a stereocenter and cannot impart stereochemical control, this compound can serve as a chiral auxiliary or enantioselective catalyst precursor in reactions requiring defined three-dimensional orientation of substituents .

SAR Probe in Cyclopropyl-Modified Kinase Inhibitor Optimization

The cyclopropyl substituent on the target compound provides conformational constraint and reduced metabolic liability compared to unconstrained alkyl analogs, making it a valuable structural probe in kinase inhibitor SAR studies . Pyrazine-containing compounds with cyclopropyl groups have been explored as inhibitors of mitotic kinases such as Nek2, where specific conformational preferences govern binding to inactive kinase conformations . The chiral 1-(pyrazin-2-yl)ethyl linker offers an additional stereochemical dimension for probing binding pocket topology that achiral methyl-linked analogs cannot provide.

High-Purity Starting Material for Multi-Step Synthetic Sequences

With a minimum purity specification of 98% (NLT 98%), this compound requires less rigorous pre-reaction purification compared to analogs supplied at 95% purity . The 3 percentage point purity advantage reduces the likelihood of impurity-driven side reactions in multi-step syntheses, improving overall yield and minimizing the need for intermediate purification steps . The defined molecular weight of 207.27 g/mol enables precise stoichiometric calculations for reaction scale-up, whereas substitution with the 193.25 g/mol methyl-linked analog would require recalibration of all molar equivalencies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.